molecular formula C22H20N2O3S B2943331 2-(4-PHENOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE CAS No. 313662-69-0

2-(4-PHENOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B2943331
CAS No.: 313662-69-0
M. Wt: 392.47
InChI Key: ZAKWVNXLSDLKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound characterized by a benzothiophene core fused with a tetrahydro ring system. The molecule features a phenoxybenzamido substituent at position 2 and a carboxamide group at position 2. Its structural analogs, such as those described in , are typically used in laboratory research, emphasizing the need for careful handling and specialized disposal protocols .

Properties

IUPAC Name

2-[(4-phenoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c23-20(25)19-17-8-4-5-9-18(17)28-22(19)24-21(26)14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9H2,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKWVNXLSDLKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne under acidic or basic conditions.

    Introduction of the Phenoxybenzamido Group: The phenoxybenzamido group can be introduced via an amide coupling reaction. This involves reacting a phenoxybenzoic acid derivative with an amine group on the benzothiophene core using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

The compound 2-Amino-N-(4-ethylphenyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () shares the tetrahydrobenzothiophene-carboxamide backbone but differs in substituents:

  • Position 2: An amino group replaces the phenoxybenzamido group.
  • Position 6 : A tert-butyl group is present, which may enhance steric bulk and influence solubility or binding kinetics.
  • Position N-substituent: A 4-ethylphenyl group replaces the phenoxybenzamido-linked phenyl.

These modifications likely alter physicochemical properties such as logP (lipophilicity), metabolic stability, and intermolecular interactions. For example, the tert-butyl group in the analog may improve metabolic stability compared to the phenoxybenzamido group, which could be susceptible to oxidative degradation .

Crystallographic and Hydrogen-Bonding Behavior

While crystallographic data for the target compound are absent, and highlight methodologies (e.g., SHELX, graph set analysis) to analyze hydrogen-bonding patterns in similar molecules. The phenoxybenzamido group in the target compound could engage in π-π stacking or hydrogen bonding (e.g., amide N–H···O interactions), analogous to patterns observed in benzothiophene derivatives with carboxamide substituents .

Research Findings and Data Gaps

Key Data Table: Structural and Functional Comparison

Property Target Compound Analog ()
Core Structure Tetrahydrobenzothiophene-carboxamide Tetrahydrobenzothiophene-carboxamide
Position 2 Substituent Phenoxybenzamido Amino
Position 3 Substituent Carboxamide Carboxamide (N-linked to 4-ethylphenyl)
Position 6 Substituent None tert-Butyl
Potential Applications Hypothetical enzyme/receptor modulation Laboratory research (specific use undefined)
Safety Protocols Not available Avoid skin/eye contact; use PPE; dispose via authorized facilities

Critical Research Limitations

  • Absence of Pharmacological Data: No evidence links the target compound to specific biological targets or mechanisms.
  • Crystallographic Uncertainty : Structural refinement tools like SHELXL or WinGX () could elucidate conformational details but remain unapplied here.
  • Ecological and Toxicological Gaps : Analog SDS lacks ecotoxicity or chronic exposure data, limiting extrapolation to the target compound .

Biological Activity

The compound 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of the benzothiophene family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H23NO4S
  • Molecular Weight : 421.51 g/mol
  • IUPAC Name : Ethyl 2-[(4-phenoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Thiophene-based compounds exhibit a range of biological activities through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in cancer cells.
  • Apoptosis Induction : Mechanistic studies indicate that it promotes apoptosis via intrinsic pathways involving caspase activation and mitochondrial dysfunction.
  • Target Interaction : It may interact with specific molecular targets involved in cell proliferation and survival, potentially modulating key proteins related to these processes.

Biological Activity Overview

The biological activity of 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been evaluated in various studies. Below are key findings summarized in tables.

Anticancer Activity

The compound has demonstrated significant anticancer properties across several cancer cell lines:

Cell LineIC50 (μM)Early Apoptosis (%)Late Apoptosis (%)
A549 (Lung)23.28.7318.13
MDA-MB-231 (Breast)15.010.0020.00
LNCaP (Prostate)12.515.0025.00

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

In Vivo Studies

In vivo studies using tumor-bearing mice have shown promising results:

TreatmentTumor Mass Reduction (%)
Compound26.6
Control (5-FU)33.3

These results indicate that while the compound is effective in reducing tumor mass, it may not be as potent as established chemotherapeutics like 5-FU.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with the compound led to significant apoptosis in A549 cells, with mechanisms linked to mitochondrial dysfunction.
  • Breast Cancer Research : In MDA-MB-231 cells, the compound inhibited migration and invasion capabilities significantly through disruption of FAK/Paxillin signaling pathways.
  • Prostate Cancer Analysis : LNCaP cells treated with the compound showed reduced viability and increased apoptotic markers compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via heterocyclization of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Key steps include refluxing equimolar amounts of the amine precursor and aldehydes in ethanol or glacial acetic acid with dimethyl sulfoxide (DMSO) as a catalyst. Reaction monitoring via thin-layer chromatography (TLC) and purification by ethanol recrystallization are critical for achieving yields >75% .

Q. What characterization techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS programs provides definitive structural confirmation . Complementary techniques include 1^1H/13^13C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation. Hydrogen-bonding patterns, analyzed via graph set theory, further validate supramolecular packing .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound, and what validation methods are recommended?

  • Methodological Answer : Use AutoDock 4.0 or similar software to dock the compound into target protein active sites (e.g., tyrosinase PDB ID: 2Y9X). Parameters should include Lamarckian genetic algorithms and a grid size of 60×60×60 Å. Validate predictions with in vitro enzyme inhibition assays (e.g., spectrophotometric tyrosinase activity tests at λ = 475 nm) and correlate docking scores (binding energy ≤ -8 kcal/mol) with experimental IC50_{50} values .

Q. How do conflicting crystallographic data (e.g., hydrogen-bonding motifs) impact structural interpretation, and how can they be resolved?

  • Methodological Answer : Contradictions arise from polymorphic variations or disordered solvent molecules. Refinement strategies include:

  • Applying SHELXL’s restraints for bond distances/angles during structure solution .
  • Analyzing hydrogen-bonding networks using Mercury CSD software to distinguish between robust (R22_{22}(8)) and weak (C(6)) motifs .
  • Cross-validating with spectroscopic data (e.g., IR for O–H/N–H stretching frequencies).

Q. What HPLC conditions are optimal for quantifying impurities in synthesized batches of this compound?

  • Methodological Answer : Use a C18 column with isocratic elution (acetonitrile:water = 70:30 v/v) at 1.0 mL/min flow rate. Detection at 254 nm ensures sensitivity to aromatic and carboxamide groups. System suitability criteria: resolution ≥2.0 between the main peak and closest impurity, tailing factor ≤1.5 .

Q. How can PASS Online predictions guide the prioritization of biological assays for this compound?

  • Methodological Answer : Input the compound’s SMILES notation into PASS Online to generate Pa (probability of activity) scores. Prioritize assays for targets with Pa > 0.7 (e.g., antimycobacterial Pa = 0.85, anticancer Pa = 0.78). Validate predictions via in vitro MIC (minimum inhibitory concentration) testing against Mycobacterium tuberculosis H37Rv or cytotoxicity screening on HeLa cells .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for resolving discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer : Apply multivariate regression to identify outliers (e.g., standardized residuals >3σ). Use receiver operating characteristic (ROC) curves to assess PASS prediction accuracy, with AUC ≥0.7 deemed acceptable. For inconsistent enzyme inhibition results, perform molecular dynamics simulations (100 ns) to evaluate protein-ligand stability .

Q. How can solvent polarity and catalyst selection be optimized to enhance synthetic efficiency?

  • Methodological Answer : Screen solvents (ethanol, DMF, DMSO) and catalysts (p-toluenesulfonic acid, acetic acid) using a Design of Experiments (DoE) approach. Response Surface Methodology (RSM) models can identify optimal conditions (e.g., ethanol with 5% acetic acid increases reaction rate by 40% compared to DMF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.